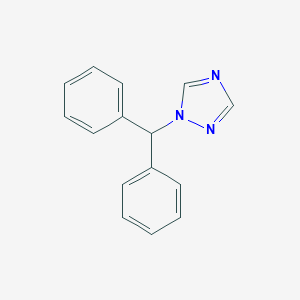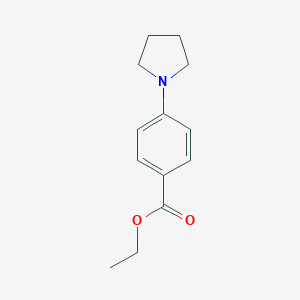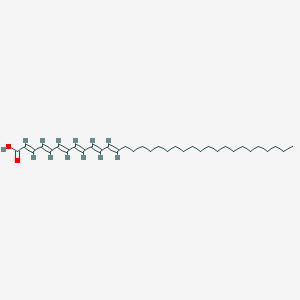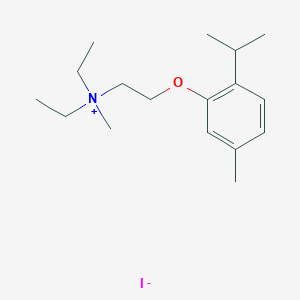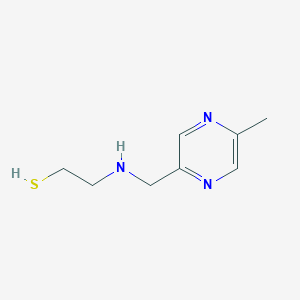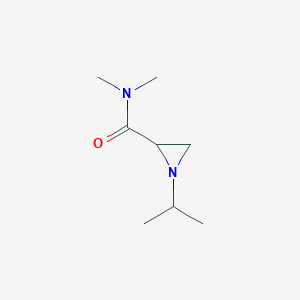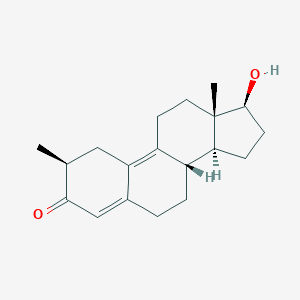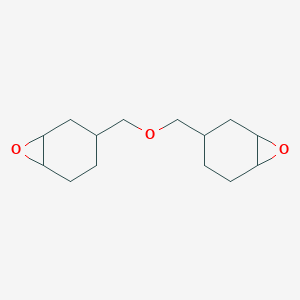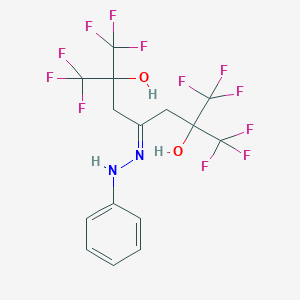![molecular formula C19H18N6O5 B034693 N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide CAS No. 102212-60-2](/img/structure/B34693.png)
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide, commonly known as BPTP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. BPTP is a purine derivative that belongs to the class of xanthine oxidase inhibitors. The purpose of
作用机制
BPTP exerts its pharmacological effects through the inhibition of xanthine oxidase, which is an enzyme involved in the metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and uric acid. Uric acid is a final product of purine metabolism and its accumulation in the body can lead to the development of gout and other related disorders. BPTP inhibits xanthine oxidase, thereby reducing the production of uric acid and preventing the development of gout and other related disorders.
生化和生理效应
BPTP has been shown to possess several biochemical and physiological effects. BPTP has been shown to reduce the levels of uric acid in the blood, which makes it a potential candidate for the treatment of gout and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
实验室实验的优点和局限性
BPTP has several advantages for lab experiments. BPTP is a small molecule that can be easily synthesized in the laboratory. Moreover, BPTP has been extensively studied for its pharmacological effects, which makes it a potential candidate for further research. However, BPTP also has some limitations for lab experiments. BPTP is a relatively new molecule and its pharmacokinetics and pharmacodynamics are not fully understood. Moreover, BPTP has not been extensively studied for its potential side effects, which makes it a potential candidate for further toxicity studies.
未来方向
Several future directions can be identified for BPTP. First, further studies are needed to understand the pharmacokinetics and pharmacodynamics of BPTP. Second, further studies are needed to identify the potential side effects of BPTP. Third, further studies are needed to identify the potential therapeutic applications of BPTP in various diseases. Fourth, further studies are needed to optimize the synthesis method of BPTP. Fifth, further studies are needed to identify the potential drug interactions of BPTP.
合成方法
BPTP can be synthesized in three steps from commercially available starting materials. The first step involves the reaction of 8-hydroxyxanthine with benzyl bromide in the presence of potassium carbonate to yield 9-benzyl-8-hydroxyxanthine. The second step involves the reaction of 9-benzyl-8-hydroxyxanthine with acetic anhydride and acetic acid to yield N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide. The final step involves the purification of the product by column chromatography.
科学研究应用
BPTP has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPTP has potent xanthine oxidase inhibitory activity, which makes it a potential candidate for the treatment of gout, hyperuricemia, and other related disorders. Moreover, BPTP has been shown to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several chronic diseases such as cardiovascular diseases, diabetes, and cancer.
属性
CAS 编号 |
102212-60-2 |
|---|---|
产品名称 |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
分子式 |
C19H18N6O5 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-10(26)20-12-15(27)24(9-11-7-5-4-6-8-11)18-21-14-13(25(18)16(12)28)17(29)23(3)19(30)22(14)2/h4-8,27H,9H2,1-3H3,(H,20,26) |
InChI 键 |
YPEOKDBANLWNDH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
规范 SMILES |
CC(=O)NC1=C(N(C2=NC3=C(N2C1=O)C(=O)N(C(=O)N3C)C)CC4=CC=CC=C4)O |
同义词 |
Acetamide, N-[1,2,3,4,8,9-hexahydro-6-hydroxy-1,3-dimethyl-2,4,8-trioxo-9-(phenylmethyl)pyrimido[2,1-f]purin-7-yl]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



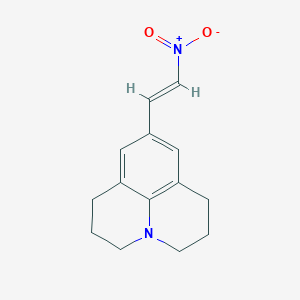
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
